(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid
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Overview
Description
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a methoxy group, and an acrylic acid moiety
Scientific Research Applications
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and chlorosulfonic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a sulfonation reaction with chlorosulfonic acid to form 3-(chlorosulfonyl)-4-methoxybenzaldehyde.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acrylic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products
Oxidation: 3-[3-(Chlorosulfonyl)-4-formylphenyl]acrylic acid or 3-[3-(Chlorosulfonyl)-4-carboxyphenyl]acrylic acid.
Reduction: 3-[3-(Sulfonamide)-4-methoxyphenyl]acrylic acid or 3-[3-(Thiol)-4-methoxyphenyl]acrylic acid.
Substitution: 3-[3-(Sulfonamide)-4-methoxyphenyl]acrylic acid or 3-[3-(Sulfonate ester)-4-methoxyphenyl]acrylic acid.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid involves its interaction with molecular targets through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Chlorosulfonyl)-4-hydroxyphenyl]acrylic acid
- 3-[3-(Chlorosulfonyl)-4-methylphenyl]acrylic acid
- 3-[3-(Chlorosulfonyl)-4-ethoxyphenyl]acrylic acid
Uniqueness
(2E)-3-[3-(Chlorosulfonyl)-4-methoxyphenyl]acrylic acid is unique due to the presence of both a chlorosulfonyl group and a methoxy group, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various applications.
Properties
IUPAC Name |
(E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNRKFUULYNRF-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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